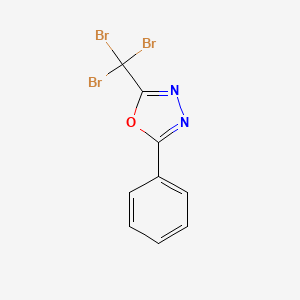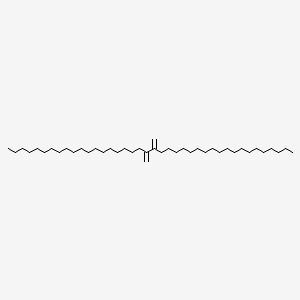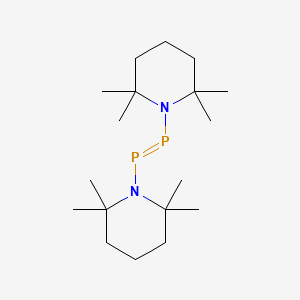
Piperidine, 1,1'-(1,2-diphosphenediyl)bis[2,2,6,6-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1,1’-(1,2-diphosphenediyl)bis[2,2,6,6-tetramethyl- is a compound known for its unique structural and chemical properties It is characterized by the presence of two piperidine rings connected by a diphosphene linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1,1’-(1,2-diphosphenediyl)bis[2,2,6,6-tetramethyl- typically involves the reaction of (2-btmsa)Ti(Cp)2 with (tmp)PCl2 in tetrahydrofuran (THF). The reaction mixture is stirred for 12 hours, during which the color changes from green to red. The THF is then removed under vacuum, and the residue is extracted with n-hexane .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine, 1,1’-(1,2-diphosphenediyl)bis[2,2,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can occur at the piperidine rings or the diphosphene linkage.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Piperidine, 1,1’-(1,2-diphosphenediyl)bis[2,2,6,6-tetramethyl- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies.
Industry: Used in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of Piperidine, 1,1’-(1,2-diphosphenediyl)bis[2,2,6,6-tetramethyl- involves its interaction with molecular targets through its diphosphene linkage and piperidine rings. These interactions can influence various biochemical pathways, making it a versatile compound for research and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Known for its use as a hindered amine light stabilizer (HALS).
N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: Used in the synthesis of advanced materials.
Uniqueness
Piperidine, 1,1’-(1,2-diphosphenediyl)bis[2,2,6,6-tetramethyl- stands out due to its diphosphene linkage, which imparts unique chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in specialized applications in chemistry and materials science.
Eigenschaften
CAS-Nummer |
91160-69-9 |
|---|---|
Molekularformel |
C18H36N2P2 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
(2,2,6,6-tetramethylpiperidin-1-yl)-(2,2,6,6-tetramethylpiperidin-1-yl)phosphanylidenephosphane |
InChI |
InChI=1S/C18H36N2P2/c1-15(2)11-9-12-16(3,4)19(15)21-22-20-17(5,6)13-10-14-18(20,7)8/h9-14H2,1-8H3 |
InChI-Schlüssel |
NUVIFEBHISNCRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(N1P=PN2C(CCCC2(C)C)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Methoxymethyl)sulfanyl]-2-(methylsulfanyl)ethane](/img/structure/B14345681.png)

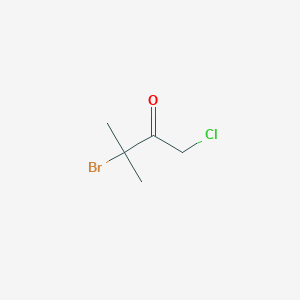
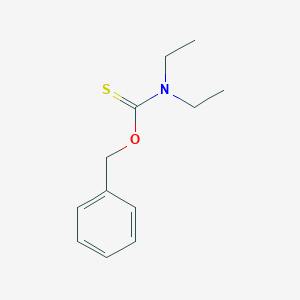
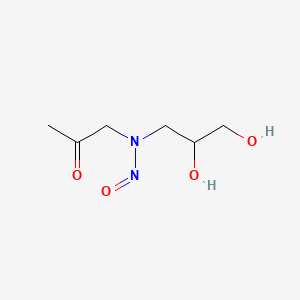

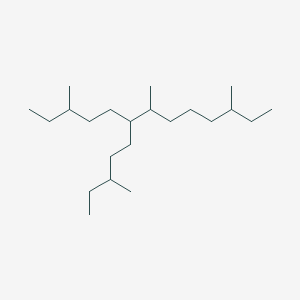
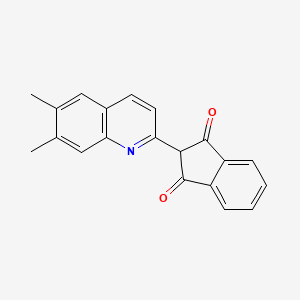

![3,5-Diamino-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14345739.png)
![3,3'-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14345755.png)
